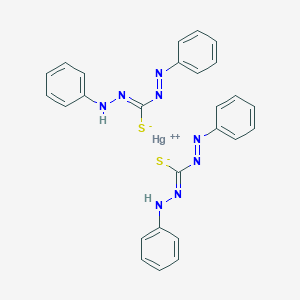

Mercury(II) dithizonate

Description

Properties

IUPAC Name |

N'-anilino-N-phenyliminocarbamimidothioate;mercury(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H12N4S.Hg/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10,14H,(H,16,18);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLPWEHDIDONKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Hg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22HgN8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933230 | |

| Record name | Mercury bis(N,2-diphenyldiazene-1-carbohydrazonothioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14783-59-6 | |

| Record name | Mercury bis(N,2-diphenyldiazene-1-carbohydrazonothioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Structural Elucidation

The interaction between mercury(II) ions and dithizone (B143531) is a prime example of chelation, where a single ligand binds to a central metal ion at multiple points. The versatility of the dithizone ligand is central to understanding the structure and properties of the resulting mercury complexes.

Dithizone as a Chelating Ligand

Dithizone, systematically named 1,5-diphenylthiocarbazone, is a sulfur-containing organic compound that functions as a potent chelating agent. himedialabs.comnih.gov It forms stable and often intensely colored complexes with various metal ions, including mercury. himedialabs.comrad-proceedings.org

Dithizone in solution exists as a mixture of tautomers, primarily the thione and thiol forms. orientjchem.orgoup.com This tautomerism is crucial to its coordinating ability. The thione form is characterized by a C=S double bond, while the thiol form contains a C-S-H group. orientjchem.org The equilibrium between these forms can be influenced by the solvent polarity, with polar solvents favoring the orange thiol tautomer and nonpolar solvents favoring the green thione form. acs.org Upon deprotonation, the resulting dithizonate anion also exhibits isomeric forms, which play a role in the structure of the metal complexes. orientjchem.orgscispace.com

| Form | Key Structural Feature | Color in Solution |

| Thione Tautomer | C=S double bond | Green |

| Thiol Tautomer | C-S-H group | Orange |

| Dithizonate Anion | Deprotonated form | Varies with complex |

Dithizone (H₂dz) can lose one or two protons to form monoanionic (Hdz⁻) and dianionic (dz²⁻) species. researchgate.net The monoanionic form, created by the deprotonation of a hydrazine (B178648) N-H group, is the most common chelating form. researchgate.net This species is fundamental to the formation of primary dithizonate complexes. researchgate.net The formation of dianionic species, involving the loss of a second proton, can occur under specific conditions and leads to different types of complexes. researchgate.net

Dithizone acts as a bidentate ligand, coordinating to metal ions through its sulfur and one of its nitrogen atoms. vulcanchem.comiucr.org This creates a stable five-membered chelate ring. iucr.org Specifically, the coordination involves the sulfur atom and the terminal nitrogen atom of the diazene (B1210634) group. researchgate.net This mode of coordination is a recurring motif in the chemistry of metal dithizonates.

Stoichiometry and Formation of Mercury(II)-Dithizonate Complexes

The reaction between mercury(II) and dithizone can lead to the formation of different complexes depending on the reaction conditions and the stoichiometry of the reactants.

| Property | Description |

| Chemical Formula | C₂₆H₂₂HgN₈S₂ |

| Molecular Weight | 711.23 g/mol |

| Color | Orange to Dark Red |

| Stoichiometry (Hg:Dithizone) | 1:2 |

| Coordination Geometry | Tetrahedral |

Under certain conditions, primary this compound can be converted into secondary complexes. vulcanchem.comresearchgate.net For instance, when a chloroform (B151607) solution of primary this compound, Hg(HDz)₂, is treated with an excess of aqueous silver nitrate, a mixed secondary complex, Hg(AgDz)₂, is formed, which has a distinct magenta color. researchgate.netscribd.com It is also suggested that in the presence of excess mercury(II) ions, a secondary dithizonate complex can form. researchgate.net The formation of these secondary complexes highlights the versatile reactivity of the primary complex. vulcanchem.comiucr.org

Structural Characterization and Geometry

Crystal Structures of this compound Derivatives

The crystal structure of this compound has been a subject of study to understand the coordination environment of the mercury atom. The mercury derivative of dithizone crystallizes from aqueous pyridine (B92270) as deep red solvated needles with the formula Hg(C₁₃H₁₁N₄S)₂,2C₅H₅N. rsc.org These crystals are orthorhombic with the space group Fdd2. rsc.org X-ray diffraction studies have been crucial in elucidating the three-dimensional arrangement of atoms within the complex. rsc.org It has been noted that while some dithizonate complexes, like that of silver, exhibit a crystalline structure, the mercury complex can indicate an amorphous structure. scielo.br

Coordination Geometry around the Mercury(II) Center (e.g., Irregular Three-Coordination)

The coordination geometry around the mercury(II) center in its dithizonate complex is typically tetrahedral, though often distorted. vulcanchem.comnih.gov In the mercury dithizonate molecule, the mercury atom is bonded to two dithizone ligands. vulcanchem.com Specifically, the mercury atom is bonded to one sulfur atom from each dithizone group. rsc.org The S-Hg-S bond angle has been measured to be 155°. rsc.org Additionally, a nitrogen atom from the azo-group of each dithizone ligand is weakly coordinated to the mercury atom, completing a distorted tetrahedral geometry around the mercury center. rsc.org This coordination involves the formation of a five-membered chelate ring with the mercury atom bonded to one nitrogen and one sulfur atom from the dithizone ligand. researchgate.net The coordination number for Hg(II) can be versatile, but in tetracoordinated complexes, the geometry often deviates from a perfect tetrahedron. nih.gov

Thermodynamic Stability of Mercury(II)-Dithizonate Complexes

Determination of Conditional Stability Constants

The thermodynamic stability of mercury(II)-dithizonate complexes is a key parameter in understanding their formation and persistence in various chemical environments. The conditional stability constants of these complexes have been determined using various methods, including liquid-liquid extraction with an auxiliary ligand like dithizone. nih.gov The stability of mercury(II) complexes with various ligands is generally high, reflecting the strong affinity of mercury(II) for donor atoms like sulfur. scielo.org.bo

A study on mercury(II) complexes with other thiol-containing ligands demonstrated a wide range of thermodynamic stability constants (log β₂), from 34.6 to 42.1, depending on the specific ligand. slu.se These values highlight the very high affinity of inorganic divalent mercury for reduced sulfur functional groups. slu.se For instance, the logarithm of the stability constants for the ML and ML₂ complexes of mercury(II) with norvaline were found to be 8.61 and 7.05, respectively, indicating high stability. scielo.org.bo

The determination of these constants is crucial for predicting the chemical speciation of mercury in the presence of various ligands. slu.se

Factors Influencing Complex Stability in Solution (pH, Solvent Medium)

The stability of the this compound [Hg(HDz)₂] complex in solution is a critical parameter, particularly for its application in solvent extraction and spectrophotometric determination of mercury. The formation and persistence of this orange-yellow complex are significantly governed by the pH of the aqueous phase and the nature of the organic solvent used for its extraction.

Influence of pH

The pH of the aqueous solution is a primary factor controlling the formation and extraction of the this compound complex. It dictates the equilibrium between the protonated dithizone ligand and the dithizonate anion, as well as the speciation of the mercury(II) ion. The optimal pH for complex formation and subsequent extraction varies depending on the specific analytical method and the presence of other reagents like buffers or masking agents.

Research has shown that this compound can be formed and quantitatively extracted from highly acidic solutions. osti.govresearchgate.net One study identified the optimum pH for the complex formation to be 1.0, having investigated a range from pH 1.0 to 6.0. researchgate.net Another study noted that quantitative extraction from acidic solutions could be achieved up to a maximum acidity of 0.75 N. osti.gov A non-extractive method using a micellar medium reported a slightly acidic optimal range of pH 0.8 to 1.2 for maximum absorbance and stability. researchgate.net

The presence of other chemical species often necessitates a more controlled pH environment. For instance, when an EDTA-citrate buffer is used to mask interfering ions, the practical pH range for complete mercury extraction is narrowed to 2.5 to 3.2. osti.gov Below pH 2.5, the EDTA tends to precipitate, while above pH 3.2, the extraction of mercury becomes incomplete. osti.gov Other studies have reported different optimal ranges depending on the methodology; for example, a sequential injection extraction method found an optimum extraction pH of 3.5. journals.co.za In contrast, some microextraction techniques have achieved quantitative recoveries in a pH range of 6.0 to 8.0. amecj.com

The stability of the complex is compromised at the extremes of the pH scale. At very low pH, an excess of hydrogen ions can compete with mercury(II) for the dithizone ligand, hindering complex formation. analchemres.org Conversely, at high pH values (e.g., above pH 4.8 or 5), the extraction efficiency may decrease due to the hydrolysis of mercury(II) ions, and results can become low and irreproducible. jmest.orgjcsp.org.pk However, it has been noted that once the [Hg(HDz)₂] complex is formed under acidic conditions, it is stable against decomposition even in dilute alkaline solutions. journals.co.za

| Condition | Optimal pH Range | Reference(s) |

| General Complex Formation | 1.0 | researchgate.net |

| Quantitative Extraction (Acidity) | ≤ 0.75 N | osti.gov |

| With EDTA-Citrate Buffer | 2.5 - 3.2 | osti.gov |

| Sequential Injection Extraction | ~3.5 | journals.co.za |

| For Complex Decomposition by Sulphide | 3.0 - 5.0 | jcsp.org.pk |

| Microextraction Method | 6.0 - 8.0 | amecj.com |

| Non-Extractive Micellar Method | 0.8 - 1.2 | researchgate.net |

Influence of Solvent Medium

The choice of the organic solvent is another crucial factor that affects not only the efficiency of the liquid-liquid extraction but also the stability of the this compound complex itself. An ideal solvent should exhibit high solubility and stability for both the dithizone ligand and its metal complex, have a density different from water, and have low miscibility with the aqueous phase. researchgate.net

Historically, chlorinated solvents like chloroform and carbon tetrachloride have been the most widely used and effective extractants for this compound. analchemres.orgjmest.orgjcsp.org.pk The stability of the dithizone reagent itself is highly dependent on the solvent, which in turn affects the stability of the resulting complex. Studies on dithizone stability have shown it to be remarkably stable in chloroform. acs.org

However, the complex can exhibit instability under certain conditions depending on the solvent. Photochemical degradation of this compound has been observed in solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) when exposed to light. researchgate.net The photodecomposition mechanism in chloroform and methylene (B1212753) chloride is believed to involve the interaction of the complex with oxidants that arise from the photodecomposition of the solvent itself. tandfonline.com In contrast, the complex shows no apparent photodecomposition in benzene (B151609), making it a superior solvent for photometric work where light stability is a concern. tandfonline.comnih.gov For applications using laser-induced photoacoustic spectrometry, a 1:1 (v/v) mixture of benzene and carbon tetrachloride has been recommended to optimize stability. nih.gov

The extraction efficiency, a measure of the complex's stability in the organic phase relative to the aqueous phase, varies significantly with the solvent. While not for this compound specifically, a study on a related mercury-amine complex demonstrated a wide range of extraction efficiencies across different solvents, highlighting the importance of solvent selection. In that study, isoamyl acetate (B1210297) provided the highest extraction efficiency, while chloroform was significantly less effective. This illustrates that while chloroform is common, other solvents may offer superior performance for certain modified complexes.

| Solvent | Stability/Extraction Finding | Reference(s) |

| Chloroform | Common and effective extractant; dithizone is highly stable. | osti.govjmest.orgacs.org |

| Carbon Tetrachloride | Common and effective extractant; dithizone is highly soluble and stable. | journals.co.zajcsp.org.pk |

| Benzene | Considered the best solvent for photometric work due to high photostability of the complex. | tandfonline.comnih.gov |

| Acetonitrile | Photochemical degradation of the complex observed. | researchgate.net |

| Tetrahydrofuran (THF) | Photochemical degradation of the complex observed. | researchgate.net |

| Dichloroethane | Found to be one of the best extractants for a related mercury complex, with 98.3-99.2% extraction. | jmest.org |

Spectroscopic and Photophysical Investigations

Absorption Spectroscopy of Mercury(II)-Dithizonate Systems

Absorption spectroscopy is a fundamental tool for characterizing mercury(II) dithizonate. The complex's distinct interaction with the electromagnetic spectrum provides insights into its structure and concentration in various media.

This compound, formally known as bis(dithizonato)mercury(II) or Hg(HDz)₂, displays a strong and characteristic absorption of light in the visible region of the spectrum. sun.ac.za The most prominent feature of its absorption spectrum is a significant peak, which is responsible for its vibrant color. sun.ac.za The exact wavelength of maximum absorption (λmax) can vary slightly depending on the solvent and the isomeric form of the complex.

The normal, stable form of this compound typically exhibits an orange-yellow color. photobiology.com Its absorption spectrum is characterized by a primary absorption band with a maximum around 490 nm. photobiology.comnih.govresearchgate.nettandfonline.com Some studies report this peak at 488 nm in a 50% aqueous 1,4-dioxane (B91453) medium. vulcanchem.comscispace.com In chloroform (B151607), the λmax has been recorded at approximately 490 nm. ruc.dk

Upon irradiation with visible light, the complex can convert to a blue-colored photoisomer. photobiology.comresearchgate.net This photo-excited state has a different absorption profile, with a new absorption band appearing at longer wavelengths, typically around 605-610 nm. photobiology.comtandfonline.comscielo.br An isosbestic point, where the molar absorptivity of the two isomers is equal, is often observed around 530-545 nm. sun.ac.zaphotobiology.comscielo.br This point is significant as it indicates a clean conversion between the two forms.

The spectral profile of the primary this compound chelate is often described as a symmetric curve. researchgate.net The presence of these distinct and well-separated absorption bands for the two isomers is the basis for its photochromic behavior and its use in various analytical techniques. photobiology.comtandfonline.com

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a specific wavelength. chemeurope.com It is a crucial parameter for the quantitative analysis of this compound using spectrophotometry, as dictated by the Beer-Lambert law. ruc.dk

The molar absorptivity of this compound has been determined in various solvents and under different conditions, reflecting its high sensitivity as an analytical reagent. Reported values for the primary orange-yellow form at its absorption maximum (around 490 nm) are generally in the range of 10⁴ L·mol⁻¹·cm⁻¹.

Here is a table summarizing some reported molar absorptivity values:

Interactive Data Table: Molar Absorptivity of this compound| Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Solvent/Medium | λmax (nm) | Citation |

|---|---|---|---|

| 68,800 | Chloroform | ~490 | ruc.dk |

| 50,200 | 1 M Sulfuric Acid (in SDS micellar medium) | 490 | researchgate.net |

| 38,680 | Aqueous (in Triton X-100 micellar medium) | 490 | rsc.org |

| 25,000 | 50% aqueous 1,4-dioxane | 488 | vulcanchem.comscispace.com |

| 28,346 | Dichloromethane | 505 | acs.org |

The significant variation in these values highlights the strong influence of the chemical environment on the electronic transitions of the complex. The high molar absorptivity values underscore the sensitivity of dithizone-based methods for mercury determination. vulcanchem.com

The absorption spectrum of this compound is notably sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the presence of micellar media. photobiology.comtandfonline.comscielo.br This sensitivity, known as solvatochromism, can manifest as shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). photobiology.com

Studies have shown that the polarity of the solvent can influence the position and intensity of the absorption bands. photobiology.comscielo.br For instance, in a study comparing benzene (B151609), 1,2-dichlorobenzene, and 2-methoxyethyl ether, variations in the absorption spectra were observed, reflecting the different polarities of these solvents. photobiology.com Generally, an increase in solvent polarity can lead to faster isomerization reactions. scielo.br Benzene has been identified as a good solvent for photometric work with this compound due to the photostability of the complex in this medium. nih.gov In contrast, solvents like chloroform and carbon tetrachloride can lead to faster decomposition of the complex under UV irradiation. tandfonline.com

Micellar media, which are aqueous solutions containing surfactants that form aggregates called micelles, provide a unique microenvironment that can significantly alter the spectroscopic properties of this compound. researchgate.netrsc.org Surfactants like Triton X-100 (a neutral surfactant) and sodium dodecyl sulfate (B86663) (SDS, an anionic surfactant) can be used to solubilize the otherwise water-insoluble dithizone (B143531) and its mercury complex in aqueous solutions. researchgate.netrsc.org

In the presence of Triton X-100, the this compound complex exhibits a λmax at 490 nm with a molar absorptivity of 3.868 × 10⁴ L·mol⁻¹·cm⁻¹. rsc.org Similarly, in an SDS micellar medium under acidic conditions, the complex shows a λmax at 490 nm with an even higher molar absorptivity of 5.02 × 10⁴ L·mol⁻¹·cm⁻¹. researchgate.net These non-extractive spectrophotometric methods are advantageous as they avoid the use of organic solvents. vulcanchem.com The micellar environment can stabilize the complex and enhance its absorptivity, leading to increased sensitivity in analytical determinations. researchgate.netrsc.org

Photochromism of this compound

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. tandfonline.com this compound is a well-known example of a photochromic compound, exhibiting a distinct color change upon exposure to light. photobiology.comresearchgate.netacs.org

The photochromism of this compound is characterized by a reversible color change from its stable orange-yellow form to a blue form when irradiated with visible light. photobiology.comresearchgate.net This transformation can be induced by light of specific wavelengths, for example, at 436, 526, and 550 nm. researchgate.net The blue form can then revert to the original orange-yellow form either thermally in the dark or by irradiation with light of a different wavelength. photobiology.com

The underlying mechanism for this photochromic behavior is believed to be a light-induced isomerization within the dithizone ligand coordinated to the mercury ion. photobiology.comscielo.br The proposed pathway involves a trans-cis isomerization around a C=N or N=N double bond within the ligand structure, coupled with an N-to-N proton transfer. photobiology.comresearchgate.net The stable orange form is the trans isomer, while the light-induced blue form is the cis isomer. photobiology.com The absorption of a photon provides the energy to overcome the activation barrier for this isomerization. The structure of the stable yellow form has been confirmed by X-ray crystallography to have a distorted tetrahedral coordination around the mercury atom. acs.org However, isolating crystals of the blue isomer has proven difficult. acs.org

This reversible process can be represented as:

Orange-yellow form (A) ⇌ Blue form (B) (induced by light, reverts thermally) photobiology.com

The efficiency and reversibility of this photochromic cycle can be influenced by the solvent environment. photobiology.com For instance, in benzene, the relaxation back to the normal form is slow enough to allow for the measurement of the blue isomer's spectrum, while in 2-methoxyethyl ether, no significant evidence of isomerization is observed under similar conditions. photobiology.com

The rates of the forward photoinduced isomerization and the reverse thermal reaction are crucial aspects of the photochromic behavior of this compound. photobiology.comresearchgate.netscielo.br The kinetics of these transformations have been studied to understand the mechanism and the factors that influence the stability of the different isomers. researchgate.net

The thermal back reaction, the conversion of the blue isomer back to the more stable orange-yellow form, typically follows first-order kinetics. researchgate.netmarkedbyteachers.com The rate of this reaction is highly dependent on the solvent. researchgate.netscielo.br In general, the reaction is faster in more polar mediums. scielo.br For example, the rate constant for the thermal return in acetonitrile (B52724) was found to be significantly faster than in non-polar solvents. researchgate.net

The half-life of the blue form in benzene at 25°C is on the order of a minute, which is slow enough for conventional measurement. acs.orgmarkedbyteachers.com In one study using xylene as a solvent, a half-life of 21.5 seconds was reported for the thermal back reaction. markedbyteachers.com The rate of the thermal return is also sensitive to the presence of water and can be slowed down by N-deuteration of the complex, which supports the proposed mechanism involving a proton shift. researchgate.net

The kinetics of the photoinduced forward reaction, from the orange to the blue form, have also been investigated. Quantum yields for this transformation using 485 nm light are reported to be close to unity, indicating a very efficient photochemical process. researchgate.net Ultrafast laser spectroscopy studies have provided insights into the very initial steps of the photochromic reaction, revealing the formation of short-lived intermediates on a picosecond timescale. photobiology.com These studies show a rapid decay of the excited state, on the order of 100 picoseconds, which is largely independent of the solvent. researchgate.net

The kinetic behavior can be described by mono-exponential functions when the dye is dissolved in solvents, but bi-exponential functions may be required when it is incorporated into polymer matrices, indicating more complex interactions in a solid environment. scielo.br

Advanced Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound and its related compounds, providing insights into the bonding and functional groups within the molecule. researchgate.netresearchgate.net IR studies have been conducted on solid-state samples, often using KBr pellets. niscpr.res.inscielo.br

Kinetic and infrared studies of the photochromism of Hg(HDz)₂, among other metal dithizonates, have been carried out to understand the structural changes occurring during the photoreaction. researchgate.net These studies help in proposing structures for the activated forms of the complex. researchgate.net For instance, the IR spectrum of the parent ligand, dithizone, shows characteristic vibrations that are altered upon complexation with mercury. kau.edu.sa A careful comparison of the IR spectrum of the free ligand with that of the mercury(II) complex reveals shifts in vibrational frequencies, particularly those associated with the thione (C=S) and N-H groups, indicating their involvement in coordination to the mercury ion. researchgate.netkau.edu.sa The appearance of new bands at lower wavenumbers can be attributed to the Hg-S stretching vibration. kau.edu.sa N-deuteration of the complex leads to observable shifts in the IR spectrum, which has been used to support proposed mechanisms for the thermal return reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the structure of this compound in the solution state. acs.orgresearchgate.net These studies are crucial for understanding the equilibrium between different isomeric and tautomeric forms. researchgate.netuct.ac.za

The ¹H NMR spectrum of dithizone itself is interpreted in terms of an equilibrium between symmetric and enol forms. researchgate.net For mercury dithizonate complexes, NMR is used to confirm the structure and purity of synthesized compounds. acs.org For example, in (ortho-methoxy)dithizonatophenylmercury(II), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methoxy (B1213986) protons, aromatic protons, and the remaining N-H proton, confirming the complex formation. acs.org The chemical shifts provide evidence for the coordination of the dithizone ligand to the mercury center. acs.orguct.ac.za Furthermore, NMR studies can help to elucidate the structure of the photo-generated isomers by making measurements on irradiated solutions. researchgate.net

Time-resolved spectroscopic techniques are indispensable for probing the ultrafast events that follow light absorption by this compound. rp-photonics.com These methods, with temporal resolutions in the femtosecond to picosecond range, allow for the direct observation of excited-state dynamics, isomerization processes, and the formation of transient species. researchgate.netacs.orgoptica.orgphotobiology.com

Femtosecond Laser Spectroscopy: This pump-probe technique has been instrumental in elucidating the initial steps of the photochromic reaction. acs.orgrp-photonics.com Studies on dithizonatophenylmercury(II) (DPM) have shown that excitation with a 40 fs laser pulse leads to an instantaneous rise in excited-state absorption, which then decays with a time constant of 300 fs. acs.org This is followed by a 1.5 ps process corresponding to the molecule moving through a conical intersection to form the ground state isomers. acs.org These ultrafast measurements provide critical data for understanding the reaction mechanism at a fundamental level. researchgate.netacs.orgoptica.org

Table 3: Time-Resolved Spectroscopy Findings for this compound

| Technique | Observation | Timescale | Reference |

| Femtosecond Transient Absorption | Rise of excited-state absorption | Instantaneous | acs.org |

| Femtosecond Transient Absorption | Initial decay of excited-state absorption | 300 fs | acs.org |

| Femtosecond Transient Absorption | Isomerization via conical intersection | 1.5 ps | researchgate.netacs.org |

| Picosecond Kerr Ellipsometry | Excited state lifetime/signal decay | ~100 ps | photobiology.comresearchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the properties of metal complexes like Mercury(II) dithizonate due to its balance of computational cost and accuracy. DFT calculations have been instrumental in modeling the molecule's fundamental characteristics.

DFT calculations are frequently employed to predict the molecular geometry of dithizone (B143531) and its metal complexes. Theoretical studies on the dithizone ligand, which binds to mercury, show that DFT can accurately model its various tautomeric forms. optica.org Comparison of ground-state energies reveals the relative stability of these forms. optica.org Upon chelation with a metal ion like Mercury(II), the ligand coordinates through its nitrogen and sulfur atoms. optica.org DFT molecular orbital calculations can predict the resulting geometry of the complex, which is often a distorted tetrahedral or planar arrangement.

The electronic structure, crucial for understanding the compound's color and reactivity, is also elucidated by DFT. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to characterize the frontier orbitals involved in electronic transitions. For dithizone and its complexes, these orbitals are typically spread across the conjugated system of the ligand.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| M-S Bond Length | Distance between the Mercury(II) ion and the Sulfur atom of the dithizonate ligand. | ~2.4 - 2.6 Å |

| M-N Bond Length | Distance between the Mercury(II) ion and the Nitrogen atom of the dithizonate ligand. | ~2.2 - 2.5 Å |

| S-M-N Bond Angle | The "bite angle" of the chelating dithizonate ligand within the five-membered ring. | ~80° - 90° |

| C-S Bond Length | Bond distance within the thiocarbazone backbone of the ligand. | ~1.75 - 1.80 Å |

| N-N Bond Length | Bond distance within the azo group of the ligand. | ~1.25 - 1.35 Å |

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties and predict UV-visible absorption spectra. For this compound and related complexes, TD-DFT calculations help assign the observed absorption bands to specific electronic transitions. The characteristic strong absorption band in the visible region, which gives the complex its orange color, is typically assigned to a π → π* transition. researchgate.net This transition involves the promotion of an electron from the HOMO to the LUMO, often characterized as an intramolecular charge transfer from the dithizonate ligand framework towards the metal center. researchgate.netresearcher.life

DFT calculations on the dithizone ligand itself have assigned its higher wavelength absorption band to an n → π* transition of the keto tautomeric form. researchgate.net When complexed with mercury, the absorption bands shift, and their pattern can be modeled computationally, although understanding the precise origin of these transitions often requires intermolecular interactions to be taken into account. optica.org

| System | Calculated λmax (nm) | Transition Type | Orbital Character |

|---|---|---|---|

| Dithizone (keto form) | ~608 nm | n → π | From lone pair on S/N to π system |

| This compound | ~480-500 nm | π → π | HOMO → LUMO (Intramolecular Charge Transfer) |

| Photo-isomerized Form | >600 nm | π → π | HOMO → LUMO in the isomerized geometry |

The photochromism of this compound, its ability to change color from orange to blue upon exposure to light, is a key feature that has been investigated using computational methods. core.ac.uk The underlying mechanism involves a reversible isomerization of the complex. core.ac.uk DFT and other computational techniques have been used to map the potential energy surface of this transformation. optica.org

The proposed mechanism involves a cis-trans isomerization around a C-N bond, coupled with a proton transfer (tautomerization) between nitrogen atoms of the ligand. optica.orgresearcher.life DFT calculations can identify the structures of the ground state, the photo-isomerized state, and the transition state connecting them. These calculations provide estimates for the energy barriers of both the forward (photo-induced) and reverse (thermal) reactions. optica.org For the dithizone ligand itself, DFT calculations have shown a small energy barrier of less than 3 kcal/mol for the hydrogen transfer associated with tautomerization. optica.org

Molecular Orbital Theory (e.g., LCAO MO SCF LCI) Applications

Molecular Orbital (MO) theory provides the fundamental framework for understanding chemical bonding and electronic structure. While modern studies predominantly use DFT, the principles of MO theory, developed through methods like the Linear Combination of Atomic Orbitals (LCAO) and Self-Consistent Field (SCF) approaches, are foundational.

For complex systems like dithizone and its metal complexes, advanced ab initio MO methods such as the Complete Active Space Self-Consistent Field (CASSCF) have been applied to study photoexcitation mechanisms. optica.org CASSCF calculations are particularly suited for describing the electronic structure of excited states and regions of the potential energy surface where multiple electronic configurations are close in energy, such as at conical intersections, which are critical for understanding the rapid, radiationless decay pathways following photoexcitation in dithizone. optica.org These high-level calculations help to map out the reaction pathways, including intersystem crossings and internal conversions, that govern the photochromic behavior. optica.org The analysis of the molecular orbitals involved, particularly the HOMO and LUMO, is central to understanding the electronic rearrangements that occur during these processes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges, closely resembling a classical Lewis structure. rsc.orgacs.org This method provides quantitative insights into bonding interactions and delocalization effects.

In the context of this compound, NBO analysis can be used to characterize the nature of the coordinate bonds between the mercury ion and the sulfur and nitrogen atoms of the dithizonate ligands. The analysis quantifies the donor-acceptor interactions that constitute these bonds. For instance, in related Mercury(II) compounds, NBO analysis has been crucial in identifying charge transfer from the lone pairs (LP) of the sulfur atoms to the antibonding (σ) orbitals of the Hg–S bonds. core.ac.uk This LP(S) → σ(Hg–S) interaction is a key feature of the electronic structure and contributes to the stability of the complex. core.ac.uk

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (S) | σ* (Hg-S) | Hyperconjugation | Stabilizes the Hg-S coordinate bond. |

| LP (N) | σ* (Hg-N) | Hyperconjugation | Stabilizes the Hg-N coordinate bond. |

| π (C=N) | π* (N=N) | π-delocalization | Contributes to the conjugated system of the ligand. |

Investigations of Intermolecular Interactions (e.g., Spodium Bonding)

Beyond the intramolecular forces that hold the molecule together, weaker intermolecular interactions play a critical role in the solid-state structure and crystal packing of this compound. A particularly important non-covalent interaction for Group 12 elements like mercury is the spodium bond. A spodium bond is an attractive interaction between a mercury atom acting as a Lewis acid and an electron-rich atom (like sulfur or nitrogen) from a neighboring molecule. core.ac.uk

Computational chemistry is essential for identifying and characterizing these weak interactions. DFT calculations can be used to model dimers or larger clusters of molecules to evaluate the geometry and energy of spodium bonds. core.ac.uk The analysis of the Molecular Electrostatic Potential (MEP) surface can reveal electron-deficient regions (σ-holes or π-holes) on the mercury atom that are susceptible to nucleophilic attack from a neighboring atom, leading to the formation of a spodium bond. core.ac.uk Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index are used to visualize and quantify the strength and nature of these interactions. In some Mercury(II) compounds, spodium bonding has been shown to be a structure-directing force, influencing the formation of supramolecular assemblies like 1D polymeric chains or 2D layers. core.ac.uk

Synthesis and Chemical Derivatization

Synthetic Methodologies for Mercury(II) Dithizonate

The fundamental synthesis of this compound, also known as mercuric dithizonate, involves the reaction of a mercury(II) salt with dithizone (B143531) (H₂Dz). This reaction leads to the formation of a stable, colored complex where the mercury ion is coordinated by two dithizone molecules.

A common method involves the reaction between mercury(II) chloride and dithizone. vulcanchem.com The general procedure can be outlined in the following steps:

Preparation of Dithizone Solution : A solution of dithizone is prepared in an organic solvent, such as toluene (B28343) or carbon tetrachloride. vulcanchem.comjcsp.org.pk

Reaction with Mercury(II) Salt : An aqueous solution of a mercury(II) salt, like mercury(II) chloride or mercury(II) nitrate, is added to the dithizone solution. vulcanchem.comkemdikbud.go.id The reaction is typically carried out in an acidic medium to form the orange-yellow this compound complex, Hg(HDz)₂. jcsp.org.pk

Complex Formation and Extraction : The mixture is shaken or stirred vigorously to facilitate the complexation and extraction of the this compound complex into the organic phase. jcsp.org.pkkemdikbud.go.id

Purification : The resulting complex can be purified through subsequent washing steps, for instance, with ammonia (B1221849) and water, to remove any unreacted starting materials and ensure a high-purity product. vulcanchem.com

The stoichiometry of the resulting complex is typically 1:2 (mercury:dithizone). vulcanchem.com The mercury atom coordinates with both the sulfur and a nitrogen atom from each dithizone molecule, forming a tetrahedral complex. vulcanchem.com

Synthesis of Organothis compound Complexes and Derivatives

The synthesis of organothis compound complexes involves the introduction of an organic moiety to the mercury atom, which is then complexed with dithizone. These derivatives are often synthesized to modify the physical and chemical properties of the parent this compound, such as solubility and photochromic behavior.

A notable class of organothis compound derivatives includes those with long-chain biphenyl (B1667301) groups. The synthesis of 4-(4′-n-alkoxybiphenyl)mercury(II) dithizonates, [CnH2n+1OC₆H₄C₆H₄Hg(HDz)], has been described for various alkyl chain lengths (n = 4, 5, 10, 14, 18). tandfonline.com

The synthetic route involves a two-step process:

Synthesis of the Organomercury Intermediate : The intermediate long-chain 4-(4′-n-alkoxybiphenyl)mercury(II) bromides are prepared. This is achieved through the reaction of 4-alkoxy-4′-lithiobiphenyl derivatives with mercury(II) bromide (HgBr₂) in diethyl ether at room temperature. Careful control of the reaction conditions is critical for the successful synthesis of these intermediates. tandfonline.com

Dithizone Complexation : A subsequent, improved procedure is then used for the final complexation step with dithizone to yield the desired 4-(4′-n-alkoxybiphenyl)this compound complexes. tandfonline.com

These long-chain derivatives have been investigated for their thermal and photochromic properties. tandfonline.com

A similar synthetic strategy has been employed for the preparation of 4-(4'-n-alkoxybenzylideneimino)phenylmercury(II) dithizonates. In this case, the intermediate organomercury(II) acetates are synthesized by condensing 4-aminophenylmercury(II) acetate (B1210297) with the appropriate 4-n-alkoxybenzaldehydes.

To enhance water solubility and provide reactive sites for further functionalization, dithizone can be modified with carboxylic acid substituents. This allows for the synthesis of carboxy-substituted dithizonatophenylmercury(II) complexes. researchgate.net

The synthesis involves the use of a dithizone ligand that has been functionalized with two carboxylic acid groups. This functionalized ligand is then complexed with phenylmercury(II) moieties. researchgate.net The presence of the carboxylate groups offers three spatially distinct points for further complexation. Research has shown that in the tri-metallic complex, PhHgHDz(COOHgPh)₂, the presence of additional mercury atoms can inhibit the photochromic properties observed in the single-metal complex, PhHgHDz(COOH)₂. researchgate.net

Immobilization and Modification of Dithizone for Analytical Applications

For practical applications in environmental monitoring and chemical sensing, dithizone and its metal complexes are often immobilized on solid supports. This approach enhances their stability, ease of use, and allows for the development of reusable sensory materials.

Zinc dithizonate complexes are frequently used as precursors in the determination of mercury. The principle behind this application is the displacement of zinc by mercury, which has a higher affinity for dithizone. The preparation of zinc dithizonate is a straightforward complexation reaction.

A typical procedure involves mixing a solution of a zinc salt, such as zinc sulfate (B86663), with a solution of dithizone in an organic solvent like carbon tetrachloride. kemdikbud.go.idakjournals.com The mixture is stirred for a period to ensure complete formation of the red-colored zinc dithizonate complex, which is then extracted into the organic phase. kemdikbud.go.idakjournals.com For certain applications, radioactive ⁶⁵Zn can be incorporated to create a radioreagent for trace mercury analysis. akjournals.com

Interactive Data Table: Synthesis of Zinc Dithizonate Precursors

| Reactants | Solvent System | Key Steps | Reference |

|---|---|---|---|

| Zinc sulfate, Dithizone | Carbon tetrachloride / Water | Mix 100 mL of 0.01% dithizone in CCl₄ with 100 mL of 1% zinc sulfate solution; stir for 30 minutes. | kemdikbud.go.id |

| Zinc sulfate, ⁶⁵Zn tracer, Dithizone | Carbon tetrachloride / Water with acetate buffer (pH 4.5) | Mix zinc sulfate with ⁶⁵Zn tracer in buffer; add dithizone in CCl₄; shake for 2 minutes. | akjournals.com |

| Zinc dithizonate (in CCl₄) | Aqueous sample | Vortex-assisted liquid-liquid microextraction where Hg(II) in the sample displaces Zn(II) from the complex. |

Dithizone can be immobilized on a variety of materials to create solid-phase extractants and sensors for heavy metals. The choice of support material depends on the intended application.

Silica (B1680970) Gel : Silica gel is a common support for dithizone immobilization. A novel adsorbent, silica gel-bound dithizone (H₂Dz-SG), has been prepared and used for the solid-phase extraction of copper. researchgate.netnih.gov The dithizone is chemically bonded to the silica gel surface. researchgate.net This material has been successfully used in on-line flow injection systems for the preconcentration of trace metals. researchgate.net

Polymers : Various polymers have been used as matrices for dithizone immobilization.

Polyvinyl Chloride (PVC) : Dithizone has been immobilized in PVC membranes, with dioctyl phthalate (B1215562) (DOP) as a plasticizer, to create optical chemical sensors for copper detection. piscience.org

Chitin (B13524) : Dithizone has been immobilized on the surface of chitin, a biopolymer isolated from prawn shells, through impregnation and physical adsorption methods. The process typically involves refluxing chitin with dithizone in a solvent like toluene.

Nanofibers : Dithizone can be incorporated into nanofibers to create highly sensitive detection systems for mercury(II). One method involves preparing a dithizone solution in acetone, which is then mixed into an aqueous solution with vigorous stirring to form a nanofiber dispersion. This dispersion is then filtered through a cellulose (B213188) ester membrane to create a dithizone-nanoloaded membrane. researchgate.net Electrospun nanofibers also offer a platform for dithizone functionalization, providing a large surface area for sensing applications. nih.govmdpi.comresearchgate.net

Interactive Data Table: Surface Modification with Dithizone

| Support Material | Immobilization Method | Application | Reference |

|---|---|---|---|

| Silica Gel | Chemical bonding | On-line preconcentration of trace copper | researchgate.netnih.gov |

| Polyvinyl Chloride (PVC) | Incorporation into a membrane with a plasticizer | Optical chemical sensor for copper(II) | piscience.org |

| Chitin | Impregnation and physical adsorption via refluxing in toluene | Adsorbent for Cr(VI) | |

| Cellulose Ester Membrane | Filtration of a dithizone nanofiber dispersion | Detection of Hg(II) | researchgate.net |

| Natural Bentonite | Addition of dithizone in toluene to activated bentonite | Adsorbent for Cd(II) | scientific.net |

| Electrospun Nanofibers | Direct incorporation or surface decoration | Colorimetric sensory probes for mercury detection | nih.govmdpi.comresearchgate.net |

Advanced Analytical Methodologies and Applications

Spectrophotometric Determination Methods

Spectrophotometry, a technique based on the absorption of light by a colored solution, is a widely used method for the quantification of mercury(II) as its dithizonate complex. The intensity of the color of the mercury(II) dithizonate complex is directly proportional to the concentration of mercury(II) in the sample.

Solvent extraction-spectrophotometry is a classic and robust method for the determination of mercury(II). This technique involves the selective extraction of the this compound complex from an aqueous sample into an immiscible organic solvent.

The fundamental principle of this method lies in the reaction between mercury(II) ions and dithizone (B143531) in an acidic medium to form the orange-yellow this compound complex, Hg(HDz)₂. jcsp.org.pk This complex is soluble in organic solvents like carbon tetrachloride, chloroform (B151607), or benzene (B151609). jcsp.org.pkoup.com The extraction process separates the mercury complex from the aqueous phase, which may contain interfering ions. The absorbance of the organic extract is then measured at a specific wavelength, typically around 490 nm to 500 nm, to determine the concentration of mercury. nih.gov

The efficiency of the extraction is dependent on several factors, including the pH of the aqueous solution, the concentration of the dithizone solution, and the choice of organic solvent. Optimal extraction of this compound is generally achieved in acidic conditions, with a pH range of 1.0 to 3.0 being reported as ideal in various studies. jcsp.org.pkkemdikbud.go.id The use of a sufficient excess of dithizone ensures the complete complexation of mercury(II) ions.

Interferences from other metal ions that can also form complexes with dithizone, such as copper, silver, and lead, are a significant consideration. kemdikbud.go.id Masking agents, such as EDTA or cyanide, can be employed to prevent the co-extraction of these interfering ions. Alternatively, the pH of the aqueous solution can be carefully controlled to achieve selective extraction of the mercury(II) complex. ruc.dk

| Parameter | Optimal Condition | Source(s) |

| pH for Extraction | 1.0 - 3.0 | jcsp.org.pkkemdikbud.go.id |

| Wavelength of Maximum Absorbance (λmax) | 490 - 500 nm | nih.gov |

| Organic Solvents | Carbon tetrachloride, Chloroform, Benzene | jcsp.org.pkoup.com |

| Common Interfering Ions | Cu²⁺, Ag⁺, Pb²⁺ | kemdikbud.go.id |

To circumvent the use of volatile and often toxic organic solvents, non-extractive spectrophotometric methods have been developed. These methods utilize micellar media, which are aqueous solutions of surfactants that form aggregates called micelles above a certain concentration (the critical micelle concentration).

In this approach, the this compound complex is formed directly in an aqueous solution containing a surfactant. The nonpolar interior of the micelles provides a microenvironment that can solubilize the otherwise water-insoluble metal complex. This eliminates the need for a liquid-liquid extraction step, making the procedure simpler, faster, and more environmentally friendly. nih.gov

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been shown to be effective in these systems. The presence of the micellar system can also enhance the sensitivity and molar absorptivity of the complex, leading to lower detection limits. nih.gov The reaction is typically rapid, and the absorbance of the resulting solution can be measured directly. nih.gov This technique has been successfully applied to the determination of other metal dithizonates and presents a promising alternative to traditional solvent extraction methods. nih.gov

Diffuse reflectance spectrometry offers a method for the determination of mercury(II) after its preconcentration on a solid surface. This technique measures the light reflected from a solid sample.

One approach involves the in-situ formation of this compound nanoparticles in an aqueous solution. These nanoparticles are then collected by filtration through a membrane. nih.gov The membrane, now colored by the retained complex, is analyzed directly using a spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements. The intensity of the reflected light at a specific wavelength (e.g., 485 nm) is correlated with the concentration of mercury(II) in the original sample. nih.gov

This solid-phase approach offers several advantages, including high sensitivity and the ability to preconcentrate the analyte from a large volume of sample, thereby lowering the detection limit. nih.gov The method has been successfully applied to the determination of trace mercury in water samples. nih.gov

Preconcentration and Separation Techniques

For the analysis of samples with very low concentrations of mercury(II), a preconcentration step is often necessary to bring the analyte to a detectable level. Dithizone-based materials are well-suited for this purpose due to the strong affinity of dithizone for mercury(II).

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and separation of analytes from a sample matrix. In the context of mercury(II) analysis, SPE cartridges packed with a solid support that has been chemically modified with dithizone are employed.

Common solid supports include silica (B1680970) gel, alumina, and polymeric resins. materialsciencejournal.org The dithizone can be either chemically bonded to the surface of the support or physically adsorbed. When a sample solution containing mercury(II) is passed through the SPE cartridge, the mercury ions selectively bind to the dithizone on the sorbent. After the sample has been loaded, interfering species can be washed away with an appropriate solvent. The retained mercury(II) is then eluted with a small volume of a suitable eluent, such as an acidic solution or a solution containing a competing complexing agent. This process effectively concentrates the mercury(II) from the original sample into a much smaller volume, which can then be analyzed by various techniques, including spectrophotometry or atomic absorption spectrometry.

Dithizone-functionalized C18 SPE columns have been developed for the preconcentration of mercury species, followed by their determination using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govnih.gov

| Sorbent Material | Application | Eluent | Source(s) |

| Dithizone-functionalized C18 | Preconcentration of Hg species for HPLC-ICP-MS | 2-mercaptoethanol or Na₂S₂O₃ solution | nih.govnih.gov |

| Dithizone-loaded Alumina | Selective extraction and preconcentration of Hg(II) | Concentrated HCl | materialsciencejournal.org |

An alternative to chemically modified sorbents is the use of materials that are physically impregnated or coated with dithizone. This approach offers a simpler method for preparing the sorbent material.

Dithizone-impregnated resins , such as polystyrene beads, have been used for the preconcentration of both inorganic and methylmercury (B97897) from aqueous solutions. nih.gov The beads are coated with dithizone and then packed into a column. The sample is passed through the column, and the mercury species are retained on the beads. The collected mercury can then be analyzed, for example, by cold-vapor atomic absorption spectroscopy. nih.gov

Dithizone-impregnated membranes have also been developed for the detection and preconcentration of mercury(II). researchgate.net In one method, a cellulose (B213188) ester membrane is loaded with dithizone nanofibers. researchgate.net When a water sample containing mercury(II) is filtered through this membrane, the mercury ions react with the dithizone, resulting in a color change on the membrane surface. The intensity of the color can be measured to quantify the mercury concentration. researchgate.net This approach can be adapted for field-based testing, providing a simple and portable method for mercury screening. Paper-based test strips impregnated with dithizone have also been developed for the rapid, semi-quantitative determination of mercury(II) in aqueous solutions. nih.gov

Solid-Phase Extraction (SPE) with Dithizone-Modified Sorbents

Development of Chemical Sensors and Detection Systems

The distinct color change associated with the formation of this compound has been the basis for the development of various optical sensors. These sensors offer a simple and often portable means of detecting mercury. Dithizone has been utilized as a colorimetric reagent in several optical sensor designs. researchgate.net Fiber optic sensors, for instance, have been developed for the detection of heavy metal ions in aqueous environments using an evanescent wave sensing approach with dithizone as the chromogenic ligand. researchgate.net

A simple and cost-effective method for mercury(II) determination has been developed using cellulosic paper-based test strips. nih.govsemanticscholar.orgresearchgate.netnih.govscispace.com In this approach, dithizone, acting as the recognition reagent, is physically loaded onto the paper strips. nih.govsemanticscholar.orgresearchgate.netnih.govscispace.com The detection mechanism relies on the spectral absorption of the mercury-dithizone complex formed under strongly acidic conditions. nih.govsemanticscholar.orgresearchgate.netnih.govscispace.com

The "dropping-on" method involves applying a small volume of the sample solution onto the test strip. nih.govresearchgate.netnih.govscispace.com The intensity of the resulting color, which is a characteristic magenta for the mercury-dithizone complex, is then measured. nih.gov The maximum absorption peak of this complex is at 490 nm. nih.gov These test strips have a rapid color-forming time of approximately 1.5 to 2.5 minutes and require a low sample volume (e.g., 3.7 μL). nih.govresearchgate.netnih.govscispace.com The detection range for Hg2+ using this method has been reported to be from 0.1 μg/mL to 30 μg/mL, with a high correlation coefficient (R2) of 0.9971 for the calibration curve. nih.govresearchgate.netnih.govscispace.com These paper-based test strips show high selectivity for Hg2+ ions and are suitable for on-site, semi-quantitative analysis. nih.govresearchgate.netnih.govscispace.com

| Parameter | Value |

|---|---|

| Recognition Reagent | Dithizone |

| Detection Method | Colorimetric (Dropping-on) |

| Maximum Absorption Wavelength | 490 nm |

| Color-Forming Time | 1.5 - 2.5 minutes |

| Sample Volume | 3.7 μL |

| Detection Range | 0.1 - 30 μg/mL |

| Calibration Curve R2 | 0.9971 |

A simple mercury(II) detection system has been developed using a dithizone nanofiber loaded membrane. researchgate.net The membrane is prepared by filtering an aqueous dispersion of dithizone nanofibers through a cellulose ester membrane. researchgate.net The detection of Hg(II) is performed by simply filtering the sample solution through this membrane. researchgate.net The stable orange-brown Hg(II)-dithizone complex [Hg(HDith)2] forms on the membrane. researchgate.net The amount of mercury can then be quantitatively analyzed using colorimetric equipment. researchgate.net The detection limit for this method can be as low as 0.057 ppb, and the concentration range can be adjusted by varying the sample volume. researchgate.net To enhance the stability of the dithizone on the membrane against oxidation, ascorbic acid can be added as a reducing agent during preparation, and the membranes can be stored in an aluminum bag with an oxygen absorber under vacuum. researchgate.net This technique has been successfully applied to determine Hg(II) in real environmental samples, including artificial wastewater, river water, and seawater. researchgate.net

Liquid-Membrane Ion-Selective Electrodes

Liquid-membrane ion-selective electrodes (ISEs) represent a potent analytical tool for the determination of mercury(II) ions. These sensors operate on the principle of incorporating a neutral carrier, such as dithizone, into a polymeric membrane, typically composed of polyvinyl chloride (PVC). acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkphotobiology.comresearchgate.netvulcanchem.com The interaction between the carrier and mercury(II) ions at the membrane-sample interface generates a potential difference that is proportional to the concentration of the mercury ions in the solution.

The performance of these electrodes is critically dependent on the composition of the membrane, including the nature and amount of the plasticizer and any additives. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkphotobiology.comresearchgate.netvulcanchem.com For instance, a dithizone-based mercury(II) ISE has been developed that exhibits a Nernstian response over a concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁶ mol dm⁻³, with a slope of 27.6 ± 0.6 mV per decade of mercury concentration. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com This particular electrode demonstrates a detection limit of 7.9 × 10⁻⁷ mol dm⁻³ and can be effectively used within a pH range of 4.0–4.5. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com The response time of such electrodes is typically rapid, ranging from 5 to 15 seconds, contingent on the mercury concentration. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com Furthermore, these electrodes have shown good selectivity for mercury(II) over a variety of common cations. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkphotobiology.comresearchgate.netvulcanchem.com

| Parameter | Value |

|---|---|

| Concentration Range | 1.0 × 10⁻² – 1.0 × 10⁻⁶ mol dm⁻³ |

| Slope | 27.6 ± 0.6 mV/decade |

| Detection Limit | 7.9 × 10⁻⁷ mol dm⁻³ |

| Optimal pH Range | 4.0 – 4.5 |

| Response Time | 5 – 15 seconds |

Photoacoustic Spectrometry (PAS)

Photoacoustic Spectrometry (PAS) is another advanced technique employed for the analysis of this compound. This method is particularly advantageous due to its high sensitivity, especially for solid samples where the sensitivity can be two to three orders of magnitude higher than for solutions. researchgate.net

Quantitative Analysis Parameters and Method Validation

The reliability and accuracy of any analytical method for this compound depend on the careful optimization of experimental conditions and a thorough evaluation of its performance parameters.

Optimization of Experimental Conditions (pH, Reagent Concentration, Extraction Parameters)

The formation and extraction of the this compound complex are highly dependent on several experimental factors that must be optimized to ensure accurate and reproducible results.

pH: The pH of the aqueous solution is a critical parameter. For the spectrophotometric determination of sulfide (B99878) by the liberation of dithizone from this compound, the optimal pH range was found to be 3-5. At higher pH values, results can be low and irreproducible, while at very low pH, the blank may show significant absorbance. For the spectrophotometric analysis of Hg(II) itself, studies have been conducted at both pH 3 and pH 7.2, indicating the method's applicability across different conditions. In the case of ion-selective electrodes, a dithizone-based sensor was found to be usable in a pH range of 4.0–4.5. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com

Reagent Concentration: The concentration of dithizone is another crucial factor. Studies have utilized dithizone concentrations ranging from 0.001% to 0.02% (w/v) in carbon tetrachloride for extraction. researchgate.net The molar absorptivity coefficients for pure dithizone and the this compound complex in chloroform have been determined to be 37.3 × 10³ and 68.8 × 10³ (M⁻¹·cm⁻¹) respectively.

Extraction Parameters: The choice of solvent and the extraction procedure are vital for quantitative analysis. Solvents such as carbon tetrachloride, chloroform, and benzene have been used for the extraction of this compound. researchgate.net The shaking time during extraction also needs to be optimized; for instance, in one method, a shaking time of two minutes was found to be sufficient. Following extraction, a period of time may be necessary to ensure the complete formation of the complex before measurement.

Evaluation of Sensitivity and Detection Limits

The sensitivity and detection limit are key performance indicators of an analytical method. Various techniques for the determination of this compound have demonstrated a wide range of sensitivities.

For instance, a simple detection system using a dithizone nanofiber loaded membrane has achieved a detection limit as low as 0.057 ppb. Spectrophotometric methods have reported Sandell's sensitivity of 0.015 μg of Hg(II) cm⁻². In photochromism-induced photoacoustic spectrometry of solid this compound, the determination of 1.5 picomoles of Hg(II) has been demonstrated, with a potential detection limit of 3 parts per trillion (pptr) for Hg(II) in water. researchgate.net A dithizone-based ion-selective electrode has a reported detection limit of 7.9 × 10⁻⁷ mol dm⁻³. acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com Online solid-phase extraction systems have achieved detection limits of 0.02 μg L⁻¹.

| Analytical Method | Detection Limit |

|---|---|

| Dithizone Nanofiber Membrane | 0.057 ppb |

| Spectrophotometry (Sandell's Sensitivity) | 0.015 μg cm⁻² |

| Photochromism-Induced Photoacoustic Spectrometry (Solid) | 1.5 pmol researchgate.net |

| Photochromism-Induced Photoacoustic Spectrometry (Water) | 3 pptr researchgate.net |

| Ion-Selective Electrode | 7.9 × 10⁻⁷ mol dm⁻³ acs.orgtandfonline.comjcsp.org.pktntech.eduruc.dkresearchgate.netvulcanchem.com |

| Online Solid-Phase Extraction | 0.02 μg L⁻¹ |

Assessment of Precision and Accuracy (Relative Standard Deviation, Recovery Studies)

The reliability of analytical methods involving this compound is critically evaluated through rigorous assessment of their precision and accuracy. Precision, often expressed as the Relative Standard Deviation (RSD), measures the repeatability of the results, while accuracy, typically determined through recovery studies, indicates how close the measured values are to the true value.

Methodologies utilizing this compound have demonstrated a high degree of precision. For instance, a spectrophotometric method employing a zinc-dithizonate complex for the determination of mercury(II) in aqueous environments reported a Relative Standard Deviation (RSD) of 1.08%, indicating good reproducibility of the measurements. kemdikbud.go.id Other studies, while not always providing specific RSD values, affirm the method's sufficient precision and repeatability for detecting mercury at parts-per-billion (ppb) levels. researchgate.net

Recovery studies are essential for validating the accuracy of a method by measuring the amount of a known added analyte (a spike) that can be successfully quantified from a sample matrix. These studies account for matrix effects that might otherwise interfere with the analysis. A dispersive liquid–liquid microextraction (DLLME) method using dithizone as a complexing agent, followed by cold vapor atomic absorption spectrometry (CV-AAS), was applied to determine mercury in drinking and natural water. The study reported satisfactory relative recoveries ranging from 95% to 103%, confirming the method's high accuracy for these sample types. colab.ws

The data below summarizes findings from recovery studies, underscoring the method's effectiveness across different environmental samples.

Table 1: Recovery Study Results for Mercury Determination Using Dithizone

| Analytical Method | Sample Matrix | Recovery Percentage (%) |

|---|---|---|

| Dispersive Liquid–Liquid Microextraction (DLLME) with CV-AAS | Drinking and Natural Water | 95 - 105% |

These assessments confirm that analytical techniques centered on this compound can provide both precise and accurate quantification of mercury in various samples.

Interference Studies and Strategies for Enhanced Selectivity (Masking Agents)

Despite the high affinity of dithizone for mercury(II), the selectivity of the method can be compromised by the presence of other metal ions that also form stable dithizonate complexes. Interference studies are therefore crucial to identify potential interfering species and to develop strategies, such as the use of masking agents, to enhance the method's selectivity for mercury.

Several ions are known to interfere with the formation and extraction of this compound. Copper is a significant interferent, though methods have been shown to be applicable when there is less than a 1000-fold excess of copper over mercury. Halide ions also present a challenge; iodide ions should be virtually absent, and high concentrations of bromide and chloride can introduce errors. For example, a bromide ion concentration of 1.65 g/L resulted in a 9% error in one study. If the chloride concentration exceeds 1 M, dilution of the sample is recommended. Other ions such as lead(II), silver(I), and acetate (B1210297) have also been found to interfere, particularly when present at a 1:1 mole ratio with mercury. kemdikbud.go.id

To mitigate these interferences and improve selectivity, various strategies are employed. Pre-treatment of samples is a common approach. For instance, oxidation with potassium permanganate (B83412) followed by reduction of the excess permanganate with hydroxylamine (B1172632) hydrochloride can help eliminate interferences from organic matter and some reducing agents.

The use of masking agents is a primary strategy for enhancing selectivity. These are auxiliary complexing agents that form stable, water-soluble complexes with interfering ions, preventing them from reacting with dithizone. While specific masking agents for every interfering ion in the dithizone method for mercury are not always detailed in isolation, the principle involves selecting an agent that binds strongly with the interferent but not with mercury(II) under the analytical conditions. For example, in the broader context of complexometric titrations, thiourea (B124793) has been effectively used as a masking agent to selectively determine mercury in the presence of other cations. nih.gov In other spectrophotometric methods, citrate (B86180) and fluoride (B91410) have been used to mask copper(II) and zinc(II), respectively. ijacskros.com

Furthermore, controlling the pH of the extraction is a critical tool for enhancing selectivity. The formation of metal dithizonates is highly dependent on pH, and by adjusting the acidity of the aqueous phase, the extraction of mercury can be favored over that of other metals. The mercury-dithizone complex is notably stable in acidic conditions, which can be exploited to minimize interference from other metal ions that are extracted at higher pH values. researchgate.net

The table below outlines common interfering ions and the strategies employed to minimize their impact on the analysis of mercury using dithizone.

Table 2: Interfering Ions and Mitigation Strategies in Mercury-Dithizone Analysis

| Interfering Ion/Substance | Mitigation Strategy | Reference |

|---|---|---|

| Copper (Cu²⁺) | Tolerate up to 1000-fold excess; pH control. | |

| Silver (Ag⁺) | pH control; use of masking agents. | kemdikbud.go.id |

| Lead (Pb²⁺) | pH control; use of masking agents. | kemdikbud.go.id |

| Bromide (Br⁻) | Maintain concentration below 1 g/L. | |

| Iodide (I⁻) | Must be virtually absent from the sample. | |

| Chloride (Cl⁻) | Dilute sample if concentration exceeds 1 M. | |

| Acetate (CH₃COO⁻) | pH control. | kemdikbud.go.id |

By carefully considering potential interferences and implementing appropriate selectivity-enhancing strategies, the dithizone method can serve as a highly effective tool for the determination of mercury.

Environmental and Industrial Relevance

Determination of Mercury(II) in Environmental Water Samples (River, Sea, Wastewater)

Mercury(II) dithizonate serves as a key chemical species for the determination of mercury in diverse water sources, including rivers, seas, and industrial wastewater. The fundamental principle of these analytical methods involves the reaction of mercury(II) ions with dithizone (B143531) to form the characteristically orange-colored this compound complex, which can then be quantified.

A common approach is the liquid-liquid extraction spectrophotometric method. In this technique, a solution of dithizone in an organic solvent, such as carbon tetrachloride or chloroform (B151607), is shaken with an aqueous sample containing mercury(II) ions. The this compound complex forms and is extracted into the organic phase. The intensity of the color of the organic layer, which is proportional to the mercury concentration, is then measured using a spectrophotometer at a specific wavelength, typically around 488 nm to 500 nm. rsc.org

Recent advancements have led to the development of more sensitive and rapid methods. One such innovation involves the use of dithizone nanofiber loaded membranes. researchgate.net In this method, a water sample is passed through the membrane, and the this compound complex forms directly on the membrane. The color intensity on the membrane can then be analyzed, allowing for the detection of mercury at levels as low as 0.057 parts per billion (ppb). researchgate.net This technique has been successfully applied to river water, seawater, and artificial wastewater samples. researchgate.net

The dithizone method is not only sensitive but also demonstrates good recovery rates. For instance, in the analysis of seawater, an average recovery of 98% has been reported for mercury concentrations ranging from 0.025 to 0.1 micrograms per liter (µg/L). Furthermore, methods have been developed to mitigate interferences from other metal ions that may also react with dithizone. This is often achieved through pH control and the use of masking agents like EDTA. rsc.orgresearchgate.net

The following table summarizes the performance of various dithizone-based methods for mercury determination in water samples:

Interactive Data Table: Mercury(II) Determination in Water Samples using Dithizone

| Sample Type | Method | Detection Limit | Recovery Rate | Reference |

| Seawater | Dithizone flotation with neutron activation analysis | 0.017 µg/L | 98% | |

| River Water, Seawater, Wastewater | Dithizone nanofiber loaded membrane | 0.057 ppb | Comparable to ICP-MS | researchgate.net |

| Industrial Wastewater | Spectrophotometry | Not Specified | Not Specified | |

| Various Environmental Waters | Non-extractive spectrophotometry | 0.015 µg/cm² (Sandell's sensitivity) | 98-101.7% | rsc.org |

Analysis in Soil and Sediment Matrices

The determination of mercury in solid matrices such as soil and sediment is crucial for assessing environmental contamination. The dithizone method is a well-established technique for this purpose, often employed after a digestion step to bring the mercury into an aqueous solution.

The general procedure involves digesting a known amount of the soil or sediment sample with strong acids to release the mercury into a soluble form. acs.org Following digestion, the pH of the resulting solution is adjusted, and the mercury is extracted with a dithizone solution in an organic solvent. The concentration is then determined spectrophotometrically, similar to the method used for water samples. acs.org

For instance, in the analysis of lake sediments, a pretreatment step involving heating with a potassium permanganate (B83412) solution is used to digest the sample. The subsequent analytical procedure follows the standard dithizone extraction method. This approach allows for the effective determination of mercury content in these complex environmental samples. The robustness of the dithizone method makes it suitable for the varied and often challenging compositions of soil and sediment matrices.

Applications in Industrial Product Analysis and Impurity Monitoring

The dithizone method for mercury determination extends its utility to the industrial sector, where it is applied for the analysis of products and the monitoring of impurities in process streams, particularly in industrial wastewater and effluents.

A notable application is the analysis of technical-grade caustic soda. The procedure for this analysis involves pretreatment of the caustic soda sample to prepare it for mercury determination using the dithizone method. This ensures that mercury impurities in this widely used industrial chemical are kept below acceptable limits.

Furthermore, the analysis of industrial wastewater is a critical application for monitoring and controlling the release of mercury into the environment. nih.gov Pretreatment protocols for industrial wastewater samples are designed to remove interfering substances before the extraction and quantification of mercury as this compound. Spectrophotometric methods utilizing dithizone have been successfully employed for the analysis of industrial effluent water samples, providing a reliable means of assessing mercury contamination. The simplicity and cost-effectiveness of the dithizone method make it a valuable tool for routine monitoring in industrial settings.

Indirect Determination of Other Analytes (e.g., Sulfide) via Dithizone Displacement

An innovative application of this compound is in the indirect determination of other chemical species, such as sulfide (B99878) ions. This method is based on a displacement reaction where the analyte of interest reacts with the this compound complex, causing the release of free dithizone. cdhfinechemical.comruc.dk

In the case of sulfide determination, a solution containing the this compound complex in an organic solvent is shaken with an aqueous sample containing sulfide ions. The sulfide ions have a strong affinity for mercury and will displace the dithizone from the complex to form mercury(II) sulfide. This releases a proportional amount of free dithizone into the organic phase. cdhfinechemical.comruc.dk